The synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine typically involves reactions that introduce the aminoethyl group at the C-4 position of the thiazole ring. A common method for synthesizing thiazole derivatives includes:
A specific example from literature describes a general procedure where ethyl bromopyruvate and thiourea are reacted under reflux conditions to yield various aminothiazole derivatives .
The molecular structure of 4-(2-Aminoethyl)-1,3-thiazol-2-amine consists of a thiazole ring substituted at the C-4 position with a 2-aminoethyl group.
4-(2-Aminoethyl)-1,3-thiazol-2-amine can participate in various chemical reactions typical for amines and thiazoles:
These reactions are typically influenced by reaction conditions such as temperature, solvent choice, and presence of catalysts.
The mechanism of action for 4-(2-Aminoethyl)-1,3-thiazol-2-amine is primarily related to its biological activities. Compounds of this class have been studied for their antimicrobial properties against various pathogens:
The specific interactions at the molecular level often involve binding to target proteins or enzymes critical for microbial growth.
Properties such as melting point, boiling point, and spectral data (NMR, IR) can provide further insights into its identity and purity.
4-(2-Aminoethyl)-1,3-thiazol-2-amine has potential applications in various fields:
Research continues into optimizing derivatives of this compound for enhanced efficacy and reduced toxicity .
4-(2-Aminoethyl)-1,3-thiazol-2-amine (PubChem CID: 10964631) is a bifunctional thiazole derivative characterized by a 1,3-thiazole core substituted at the 4-position with a 2-aminoethyl chain and at the 2-position with an exocyclic amine. Its molecular formula (C5H9N3S) integrates key pharmacophoric elements: the thiazole ring provides aromatic heterocyclic properties, while the aminoethyl side chain introduces conformational flexibility and basicity. This structure exemplifies strategic hybridization in bioactive molecule design, leveraging the privileged status of 2-aminothiazoles while enhancing three-dimensionality through the ethylamine extension [1] [7].
The 1,3-thiazole ring is a five-membered heterocycle featuring sulfur at position 1 and nitrogen at position 3. Its electronic profile enables π-π stacking with biological targets and hydrogen-bonding via the endocyclic nitrogen (hydrogen-bond acceptor) and exocyclic amine (hydrogen-bond donor/acceptor). This versatility facilitates binding to diverse enzyme active sites and receptors [2] [7].
Key pharmacodynamic advantages include:
Table 1: Clinically Approved 2-Aminothiazole-Based Drugs
Drug Name | Therapeutic Category | Biological Target | Role of Thiazole |
---|---|---|---|
Dasatinib (Sprycel®) | Anticancer (CML) | BCR-ABL/Src kinases | ATP-competitive binding motif |
Cefdinir (Omnicef®) | Antibiotic | Penicillin-binding proteins | Enhances Gram-negative penetration |
Abafungin | Antifungal | Cell membrane integrity | Disrupts ergosterol biosynthesis |
Meloxicam | NSAID | COX-1/COX-2 | Modulates anti-inflammatory activity |
Despite utility, 14 subclasses of 2-aminothiazoles are classified as Pan-Assay Interference Compounds (PAINS) due to risks of:
The 4-(2-aminoethyl) substituent introduces critical pharmacokinetic and pharmacodynamic enhancements:
Electronic and steric effects:
Table 2: Impact of 4-Position Substituents on 2-Aminothiazole Properties
Substituent | Log P* | Solubility (mg/mL) | Protein Binding (%) | Primary Biological Effect |
---|---|---|---|---|
-H | 1.05 | 0.8 | 45 | Baseline activity (PAINS risks) |
-CH3 | 1.32 | 0.5 | 52 | Moderate metabolic stability |
-C6H5 | 2.78 | 0.1 | 89 | Enhanced target affinity |
-(CH2)2NH2 | 0.95 | >10 | 60 | Improved solubility & receptor engagement |
*Calculated partition coefficient [6] [9] [10]
Early Applications (1940s–1960s)
2-Aminothiazoles debuted in the 1940s with sulfathiazole (against Haemophilus vaginalis), exploiting the thiazole ring as a sulfonamide carrier. Concurrently, unsubstituted 2-aminothiazole was used to treat thyrotoxicosis by inhibiting thyroxine synthesis and deiodination. These applications established the scaffold’s metabolic stability and target versatility [2] [7].
Golden Age of Antibiotics (1970s–1990s)
The discovery of cefazolin (1st-gen cephalosporin) featured a 1,3,4-thiadiazole-thiol moiety, inspiring aminothiazole cephalosporins like cefdinir. The aminothiazole group in cefdinir enhanced:
Kinase Inhibitors and Targeted Therapy (2000s–Present)
Dasatinib (BMS-354825) revolutionized chronic myeloid leukemia (CML) treatment as a multi-kinase inhibitor. Its 2-aminothiazole moiety:
Table 3: Evolution of Key 2-Aminothiazole Derivatives
Era | Representative Agent | Therapeutic Use | Structural Innovation |
---|---|---|---|
1940s | Sulfathiazole | Antimicrobial | Sulfonamide-linked thiazole |
1940s | 2-Aminothiazole | Antithyroid | Unsubstituted scaffold |
1990s | Cefdinir | Antibiotic | 4-(Aminothiazolyl) oxime side chain |
2000s | Dasatinib | Anticancer (CML) | 2-(Aminothiazolyl)-5-carboxamide |
2010s | Alpelisib | Anticancer (breast) | Thiazole fused to pyrimidine |
Synthetic Methodologies
Key routes to 4-substituted 2-aminothiazoles include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7